3-Ethyl-1H-pyrrole-2-carboxylic Acid: Chemical Properties, Synthetic Methodologies, and Pharmacological Applications
3-Ethyl-1H-pyrrole-2-carboxylic Acid: Chemical Properties, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
3-Ethyl-1H-pyrrole-2-carboxylic acid (CAS: 89776-56-7) is a highly functionalized, electron-rich heterocyclic building block extensively utilized in medicinal chemistry and drug development. The presence of the ethyl group at the C3 position introduces critical steric and lipophilic parameters that fundamentally differentiate its binding kinetics from its unsubstituted analog, . This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating synthetic protocol, and its application in modern structure-guided drug design.
Physicochemical Profiling & Molecular Dynamics
The addition of an alkyl chain at the C3 position of the pyrrole ring significantly alters the molecule's solvation energy and receptor pocket partitioning. Understanding these quantitative properties is essential for researchers employing this compound in Fragment-Based Drug Discovery (FBDD).
| Property | Value | Causality / Significance |
| CAS Registry Number | 89776-56-7 | Unique identifier for the 3-ethyl substituted isomer. |
| Molecular Formula | C | Determines fundamental stoichiometric calculations. |
| Molecular Weight | 139.15 g/mol | Low molecular weight ensures high ligand efficiency (LE) when used as a core scaffold in FBDD. |
| pKa (Carboxylic Acid) | ~4.45 | Ensures the molecule is predominantly ionized at physiological pH (7.4), dictating its solubility and membrane permeability profile. |
| LogP (Predicted) | 1.5 - 2.0 | The C3-ethyl group increases lipophilicity compared to the unsubstituted analog (LogP 0.85), enhancing lipid membrane partitioning and hydrophobic pocket binding. |
| Hydrogen Bond Donors | 2 (Pyrrole NH, Carboxyl OH) | Critical for establishing directional, bidentate hydrogen bonds within target protein active sites. |
| Hydrogen Bond Acceptors | 2 (Carboxyl Oxygens) | Facilitates interaction with hydrogen bond donors (e.g., lysine or arginine residues) in receptor pockets. |
Synthetic Methodology: Regioselective Acylation and Haloform Cleavage
Direct carboxylation of pyrroles (e.g., via Kolbe-Schmitt reactions) often requires extreme pressures and yields poor regioselectivity, resulting in difficult-to-separate mixtures of C2 and C5 isomers. To achieve high purity and strict C2-regioselectivity, a two-step approach utilizing trichloroacetyl chloride is preferred. This methodology is adapted from established for pyrrole functionalization.
Synthetic workflow for 3-ethyl-1H-pyrrole-2-carboxylic acid via haloform cleavage.
Step-by-Step Self-Validating Protocol
Step 1: Regioselective Acylation
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Procedure: Dissolve 1.0 equivalent of 3-ethylpyrrole in anhydrous diethyl ether under an inert argon atmosphere. Cool the reaction vessel to 0 °C. Add 1.05 equivalents of trichloroacetyl chloride dropwise over 30 minutes.
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Causality: Trichloroacetyl chloride acts as a highly reactive electrophile. The electron-rich pyrrole undergoes rapid electrophilic aromatic substitution. The bulky trichloroacetyl group, combined with the existing ethyl group at C3, sterically and electronically directs the acylation strictly to the C2 position. Maintaining 0 °C prevents over-acylation and suppresses exothermic polymerization of the pyrrole core.
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Validation Check (IPC 1): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The disappearance of the 3-ethylpyrrole spot and the appearance of a new UV-active product spot validates the completion of the substitution.
Step 2: Haloform-Type Hydrolysis
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Procedure: Isolate the intermediate 2-trichloroacetyl-3-ethylpyrrole by removing the solvent under reduced pressure. Dissolve the intermediate in a minimal amount of methanol and add a 3M aqueous solution of Potassium Hydroxide (KOH). Stir at room temperature for 2 hours.
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Causality: The highly electrophilic carbonyl carbon of the trichloroacetyl group undergoes rapid nucleophilic attack by the hydroxide ion. The trichloromethyl anion (
) acts as an excellent leaving group, cleanly yielding the potassium pyrrole-2-carboxylate salt. This specific cleavage avoids the use of harsh acidic conditions that would otherwise degrade the pyrrole ring. -
Validation Check (IPC 2): As the reaction progresses, the organic intermediate will dissolve entirely into the aqueous phase as a soluble carboxylate salt. A homogeneous aqueous solution visually validates the success of the haloform cleavage.
Step 3: Acidification and Isolation
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Procedure: Wash the aqueous layer with diethyl ether to remove unreacted organic impurities. Slowly acidify the aqueous layer with 1M HCl until the pH reaches ~3.0. Extract the precipitated product with ethyl acetate, dry over anhydrous
, and concentrate in vacuo. -
Causality: Lowering the pH below the molecule's pKa (~4.45) protonates the carboxylate, converting it from a water-soluble salt into the lipophilic free carboxylic acid, forcing it out of the aqueous phase.
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Validation Check (IPC 3): The immediate precipitation of a white/tan solid upon reaching pH 3 confirms the isolation of the free acid. Final orthogonal validation is achieved via
H-NMR (confirming the absence of trichloromethyl protons and the presence of a broad singlet >10 ppm for the -COOH group).
Pharmacological Applications: MmpL3 Inhibition in Drug-Resistant Tuberculosis
3-Ethyl-1H-pyrrole-2-carboxylic acid is not typically used as a standalone drug; rather, it is a critical precursor for synthesizing pyrrole-2-carboxamides . By coupling the carboxylic acid moiety with various bulky, lipophilic amines, researchers generate potent therapeutics.
Recent structure-guided drug design has identified these specific amides as highly potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) , an essential transporter in Mycobacterium tuberculosis responsible for shuttling trehalose monomycolate (TMM) across the cell membrane. According to studies published in the , modifying the pyrrole core with alkyl groups (like the C3-ethyl) optimizes the spatial orientation of the molecule within the MmpL3 active site, drastically lowering the Minimum Inhibitory Concentration (MIC) against drug-resistant TB strains.
Mechanism of action for pyrrole-2-carboxamide derivatives targeting mycobacterial MmpL3.
The C3-ethyl substitution specifically restricts the rotational degrees of freedom of the adjacent carboxamide bond, locking the pharmacophore into a bioactive conformation that maximizes hydrogen bonding with key amino acid residues in the MmpL3 binding pocket.
References
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Organic Syntheses | 1H-Pyrrole-2-carboxylic acid, ethyl ester |[Link]
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PubMed Central (PMC) - NIH | Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis |[Link]
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PubChem | Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 | [Link]
